4-(1,3-Dioxolan-2-yl)phenylZinc bromide
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Overview
Description
4-(1,3-Dioxolan-2-yl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)phenylzinc bromide typically involves the reaction of 4-(1,3-Dioxolan-2-yl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(1,3-Dioxolan-2-yl)phenyl bromide+Zn→4-(1,3-Dioxolan-2-yl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in a Negishi coupling reaction, the product is typically a biaryl compound.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1,3-Dioxolan-2-yl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the formation and stabilization of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide: Similar in reactivity but involves magnesium instead of zinc.
4-(1,3-Dioxolan-2-yl)phenylboronic acid: Used in Suzuki coupling reactions.
4-(1,3-Dioxolan-2-yl)phenyl lithium: Another organometallic compound with similar applications.
Uniqueness
4-(1,3-Dioxolan-2-yl)phenylzinc bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its stability in THF and compatibility with various catalysts make it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
bromozinc(1+);2-phenyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKXQQZAZEVRJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]C=C2.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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